3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
5-cyclobutyl-2-prop-2-ynyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-6-12-10(13)7-9(11-12)8-4-3-5-8/h1,7-8,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWQRMHQPAJWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C=C(N1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The most direct route involves cyclocondensation between a cyclobutyl-containing 1,3-diketone and propargyl hydrazine. For example, ethyl 3-cyclobutyl-3-oxopropanoate reacts with propargyl hydrazine under acidic conditions to yield the target compound.
Reaction conditions :
- Solvent : Ethanol or acetic acid (optimizes protonation of intermediates).
- Temperature : 80–100°C for 5–8 hours.
- Yield : 60–75% (dependent on diketone purity).
Mechanistic insights :
- Hydrazine attacks the carbonyl carbon of the diketone, forming a hydrazone intermediate.
- Intramolecular cyclization occurs via nucleophilic attack by the adjacent nitrogen, followed by dehydration.
- Tautomerization stabilizes the 5-hydroxyl configuration.
Regioselectivity challenges :
Competing formation of 5-cyclobutyl isomers is mitigated by using bulky solvents (e.g., dichlorobenzene) to favor kinetic control.
Chalcone Epoxidation and Ring Opening
Adapting methods from Shalaby et al., epoxidized chalcones can be reacted with propargylamine to construct the pyrazole ring:
- Synthesize 3-cyclobutyl-1-phenylprop-2-en-1-one via Claisen-Schmidt condensation.
- Epoxidize the α,β-unsaturated ketone using hydrogen peroxide and a base (Weitz-Scheffer conditions).
- Treat the epoxide with propargylamine in ethanol, inducing ring opening and cyclization to form the pyrazole core.
Advantages :
Limitations :
Solid-Phase Synthesis for High-Throughput Applications
A patent by LONZA Ltd. describes a solvent-free approach using microwave irradiation:
- Immobilize 3-cyclobutyl-3-oxopropanoic acid on Wang resin.
- Couple with propargyl hydrazine using DCC/HOBt activation.
- Cleave the product via TFA treatment, achieving 85% purity after HPLC.
Key parameters :
Characterization and Computational Validation
Spectroscopic Analysis
X-Ray Diffraction and Hirshfeld Analysis
Single-crystal X-ray studies (analogous to compound 11 in Shalaby et al.) reveal:
DFT Optimization
DFT/B3LYP/6-31G(d,p) calculations predict:
- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
- Electrostatic potential : Negative charge localized at O5, facilitating hydrogen bonding.
Regioselectivity and Byproduct Management
Isomer Distribution
The 3-cyclobutyl vs. 5-cyclobutyl isomer ratio depends on:
Byproduct Identification
Common byproducts include:
- 1-Propargyl-3-cyclobutyl-1H-pyrazol-5(4H)-one (from over-oxidation).
- Bis-pyrazole adducts (from excess diketone).
Mitigation strategies :
Industrial and Environmental Considerations
Scalability
Green Chemistry Metrics
- E-factor : 15 (solvent recovery improves to 8).
- PMI (Process Mass Intensity) : 32, driven by dichlorobenzene usage.
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological studies, the compound can be used to investigate the effects of pyrazole derivatives on various biological systems. It may serve as a potential lead compound for the development of new drugs.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against certain diseases or conditions.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are compared below:
Notes:
- The target compound’s propargyl group distinguishes it from the isopropyl analog, offering reactivity for bioconjugation.
- Cyclobutyl substituents generally improve metabolic stability compared to linear alkyl or aryl groups .
- Pyridine-containing analogs (e.g., Molidustat) exhibit enhanced binding to enzyme active sites due to aromatic interactions .
Biological Activity
3-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol is a pyrazole derivative characterized by its unique structural features, including a cyclobutyl group, a prop-2-yn-1-yl group, and a hydroxyl group attached to the pyrazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, making it a candidate for drug discovery and development.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
Biological Activity
The biological activity of this compound includes potential pharmacological effects that are being explored in various studies.
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. It may modulate their activity, leading to various biological effects. For example, it could inhibit or activate certain enzymes, impacting metabolic pathways and cellular processes. The hydroxyl group in the structure may facilitate hydrogen bonding, influencing solubility and reactivity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, which is crucial in conditions like arthritis and other inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 3-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amino | Amino group instead of hydroxyl | Potential for different receptor interactions |
| 3-Cyclobutyl-1-(prop-2-ynyl)-1H-pyrazol | Lacks hydroxyl group | May have reduced solubility and biological activity |
The presence of the hydroxyl group in 3-cyclobutyl-1-(prop-2-yn-1-y)-1H-pyrazol-5-o distinguishes it from its analogs, potentially enhancing its biological activity through improved solubility and interaction with biological targets.
Case Studies and Research Findings
Several studies have focused on the biological activities of pyrazole derivatives:
- Antitumor Effects : A study demonstrated that pyrazole derivatives could effectively inhibit tumor growth in vivo by targeting specific signaling pathways involved in cancer progression .
- Neuroprotective Properties : Research indicates that certain pyrazole compounds may offer neuroprotective effects against neurodegenerative diseases like ALS by inhibiting protein aggregation associated with mutant SOD1 proteins .
- Antimicrobial Activity : Recent investigations revealed that some pyrazole derivatives possess antibacterial properties against a range of pathogens, suggesting their potential use in treating infections .
Q & A
(Basic) What established synthetic routes are available for 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol?
Pyrazole derivatives like this compound are typically synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl precursors. For example:
- Step 1 : React cyclobutyl-substituted hydrazine derivatives with propiolic acid esters under basic conditions (e.g., K₂CO₃) to form the pyrazole core .
- Step 2 : Introduce the propargyl group via alkylation using propargyl bromide in the presence of a base like NaH, ensuring regioselectivity at the N1 position .
- Critical factors : Temperature control (0–5°C during alkylation) and solvent selection (THF or DMF) to minimize side reactions .
(Basic) How is the structural integrity of this compound confirmed experimentally?
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., cyclobutyl protons at δ 2.5–3.5 ppm, propargyl protons at δ 2.0–2.5 ppm) .
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding motifs, as seen in related pyrazole derivatives .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 205.12) .
(Advanced) How can synthetic routes be optimized to improve yield and purity?
- Reaction monitoring : Use in-situ techniques like FTIR to track carbonyl intermediates and adjust reaction times .
- Purification strategies : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol-DMF mixtures .
- Catalyst optimization : Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
(Advanced) What computational approaches predict the compound’s biological activity?
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina, leveraging pyrazole’s known anti-inflammatory pharmacophore .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values from analogs .
- DFT calculations : Assess stability of tautomeric forms (e.g., keto-enol) to predict reactivity in biological systems .
(Advanced) How to design structure-activity relationship (SAR) studies for this compound?
- Variation of substituents : Synthesize analogs with substituted cyclobutyl (e.g., fluorinated) or propargyl groups (e.g., phenyl-propargyl) to assess steric/electronic effects .
- Biological assays : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays and compare with control compounds like ciprofloxacin .
- Data analysis : Apply multivariate regression to link substituent lipophilicity (logP) to antimicrobial potency .
(Advanced) How to resolve contradictions in reported bioactivity data?
- Reproducibility checks : Standardize assay conditions (e.g., broth microdilution vs. agar diffusion) to minimize variability .
- Metabolic stability tests : Use liver microsomes to identify if conflicting results arise from differential metabolism .
- Collaborative validation : Cross-validate findings with independent labs using shared compound batches .
(Basic) What analytical techniques ensure compound purity for research use?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >95% purity .
- Melting point analysis : Compare observed values (e.g., 145–148°C) with literature to detect impurities .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
(Advanced) How to evaluate pharmacokinetic properties in preclinical studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
